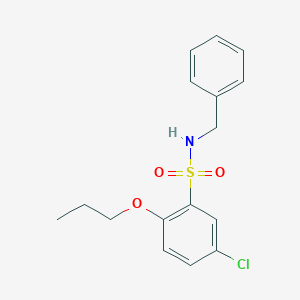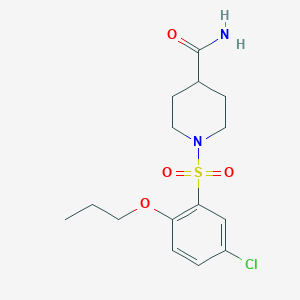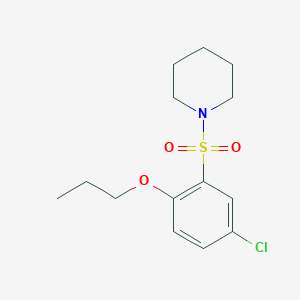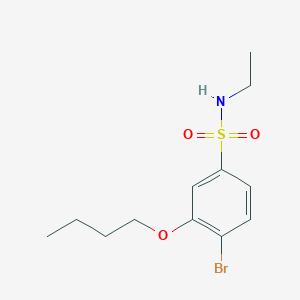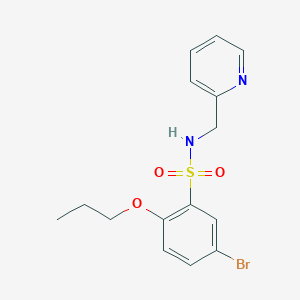
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is a white crystalline powder that is used in scientific research for various purposes.
Wirkmechanismus
The mechanism of action of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is not fully understood. However, it is known to bind to GPCRs and modulate their activity. It has been shown to act as an antagonist at the histamine H3 receptor and an agonist at the dopamine D3 receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide are dependent on the specific GPCR it interacts with. For example, when it acts as an antagonist at the histamine H3 receptor, it can increase wakefulness and cognitive function. On the other hand, when it acts as an agonist at the dopamine D3 receptor, it can modulate reward-related behavior and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its high potency and selectivity for specific GPCRs. This allows for precise modulation of GPCR activity without affecting other signaling pathways. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide in scientific research. One direction is the development of more potent and selective compounds that can target specific GPCRs with higher affinity. Another direction is the use of this compound in the development of novel therapeutics for various diseases such as sleep disorders, addiction, and cognitive impairment. Additionally, the use of this compound in combination with other drugs or therapies may also hold promise for future research.
In conclusion, 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a useful tool compound in scientific research for studying GPCR signaling pathways and their role in various physiological processes. Its high potency and selectivity make it a valuable tool for precise modulation of GPCR activity. Future research directions include the development of more potent and selective compounds and the use of this compound in the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves the reaction of 2-bromo-5-nitrobenzenesulfonamide with 2-pyridinemethanol and propyl alcohol in the presence of a base. The product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has been widely used in scientific research as a tool compound for various purposes. It has been used as a ligand for G protein-coupled receptors (GPCRs) such as the histamine H3 receptor and the dopamine D3 receptor. It has also been used as a tool compound to study the role of GPCRs in various physiological processes such as sleep, memory, and addiction.
Eigenschaften
Produktname |
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H17BrN2O3S |
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
5-bromo-2-propoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17BrN2O3S/c1-2-9-21-14-7-6-12(16)10-15(14)22(19,20)18-11-13-5-3-4-8-17-13/h3-8,10,18H,2,9,11H2,1H3 |
InChI-Schlüssel |
DVSQXWBLVKEARG-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



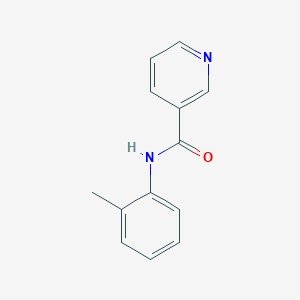
![3,3-Bis[(4-methoxyphenyl)methyl]-5-methylfuran-2-one](/img/structure/B275157.png)
![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)


![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)
![4-[(2,5-Dimethylphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275181.png)
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethylbenzene-1-sulfonamide](/img/structure/B275190.png)


